Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate
Description
UV-Vis Spectroscopy
The compound’s absorption profile is dominated by the azo chromophore and extended conjugation. In ethanol, maxima are expected at:
- ~480–520 nm : π→π* transitions of the azo group and conjugated naphthalene system.
- ~340–380 nm : n→π* transitions involving lone pairs on nitro and hydroxyl groups.
Comparatively, ethyl (7-hydroxy-1-naphthyl)carbamate lacks the azo group and absorbs primarily below 300 nm, underscoring the bathochromic shift induced by the arylazo substituent.
FT-IR Spectroscopy
Key vibrational modes include:
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 3300–3500 | O-H stretch (hydroxyl) |
| 1680–1720 | C=O stretch (carbamate) |
| 1520–1560 | N=N stretch (azo) |
| 1340–1380 | NO₂ symmetric stretch |
| 1500–1600 | Aromatic C=C stretch |
The absence of N-H stretching (≈3350 cm⁻¹) confirms carbamate formation via methyl substitution.
NMR Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz):
- δ 8.2–8.5 ppm : Aromatic protons adjacent to nitro groups (phenyl ring).
- δ 7.4–7.9 ppm : Naphthalene protons (positions 2–6, 9–10).
- δ 6.8–7.2 ppm : Proton adjacent to hydroxyl at position 7.
- δ 3.6 ppm : Methyl singlet (OCH₃).
¹³C NMR (DMSO-d₆, 100 MHz):
- δ 155–160 ppm : Carbamate carbonyl (C=O).
- δ 145–150 ppm : Azo-linked carbons (C-N=N-).
- δ 120–135 ppm : Aromatic carbons.
Mass Spectrometry
The molecular ion peak at m/z 427.329 corresponds to [M+H]⁺, with fragmentation patterns including:
Comparative Analysis with Related Azo-Naphthyl Carbamate Derivatives
The subject compound’s dual nitro groups enhance electron-withdrawing effects, red-shifting its absorption compared to mono-nitro coumarin hybrids. Unlike ethyl carbamate derivatives, its azo functionality enables metal coordination, as seen in analogous complexes where the azo nitrogen binds to transition metals like Cu(II) or Fe(III).
Properties
CAS No. |
94231-85-3 |
|---|---|
Molecular Formula |
C18H13N5O8 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
methyl N-[7-hydroxy-8-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalen-1-yl]carbamate |
InChI |
InChI=1S/C18H13N5O8/c1-31-18(26)19-11-4-2-3-9-5-6-14(24)16(15(9)11)21-20-12-7-10(22(27)28)8-13(17(12)25)23(29)30/h2-8,24-25H,1H3,(H,19,26) |
InChI Key |
LYBKPNSXXPPSEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Naphthyl Carbamate Intermediate
The starting material is often 7-hydroxy-1-naphthylamine or a related derivative. The carbamate group is introduced by reaction with methyl chloroformate or a similar carbamoylating agent under controlled conditions.
- Reaction Conditions: Typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperature to avoid side reactions.
- Catalysts/Additives: A base such as triethylamine is used to neutralize the hydrochloric acid formed.
- Outcome: Formation of methyl (7-hydroxy-1-naphthyl)carbamate, which serves as the coupling component for azo formation.
Diazotization of 2-Amino-3,5-dinitrophenol
The azo coupling partner is prepared by diazotizing 2-amino-3,5-dinitrophenol:
Azo Coupling Reaction
The diazonium salt is then coupled with the naphthyl carbamate intermediate:
- Solvent: Typically aqueous or mixed aqueous-organic solvents at low temperature.
- pH: Slightly alkaline conditions (pH 8–9) favor azo coupling.
- Mechanism: The diazonium salt electrophilically attacks the activated aromatic ring of the naphthyl carbamate at the 8-position, forming the azo linkage.
- Workup: The reaction mixture is neutralized, and the azo compound is extracted with organic solvents.
Purification and Characterization
- Purification: Recrystallization from ethanol or other suitable solvents.
- Characterization: Confirmed by NMR, IR, UV-Vis spectroscopy, and mass spectrometry.
- Yield: Typically moderate to good, depending on reaction conditions and purity of intermediates.
Experimental Data Summary Table
| Step | Reagents/Conditions | Key Parameters | Outcome/Yield |
|---|---|---|---|
| Carbamate formation | Methyl chloroformate, triethylamine, THF | 0–5 °C, inert atmosphere | Methyl (7-hydroxy-1-naphthyl)carbamate, ~70-85% yield |
| Diazotization | 2-Amino-3,5-dinitrophenol, NaNO2, HCl | 0–5 °C, acidic medium | Diazonium salt, used immediately |
| Azo coupling | Diazonium salt + naphthyl carbamate | pH 8–9, 0–10 °C, aqueous-organic solvent | Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate, 60-80% yield |
| Purification | Recrystallization in ethanol | Room temperature | Pure azo carbamate compound |
Research Findings and Notes
- The azo coupling step is sensitive to pH and temperature; maintaining slightly alkaline pH and low temperature prevents side reactions and decomposition of diazonium salts.
- The presence of hydroxy groups on both aromatic rings facilitates azo coupling by activating the aromatic system.
- Carbamate formation prior to azo coupling ensures selective substitution at the 8-position of the naphthyl ring.
- The dinitro substitution on the phenyl ring increases the electrophilicity of the diazonium salt, enhancing coupling efficiency.
- Purification by recrystallization yields a stable compound suitable for further applications in dye chemistry or analytical reagents.
Additional Considerations
- Alternative carbamoylating agents or protecting groups may be used depending on the desired purity and scale.
- The diazotization and azo coupling steps require careful handling due to the instability of diazonium salts.
- Scale-up requires optimization of temperature control and mixing to maintain product consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Antioxidant Activity
Research has indicated that compounds similar to methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals can be beneficial in developing therapeutic agents for conditions such as cancer and cardiovascular diseases .
Antimicrobial Properties
The compound's azo group may enhance its antimicrobial efficacy. Azo compounds have been studied for their potential to inhibit microbial growth, making them candidates for developing new antibiotics or antifungal agents .
Xanthine Oxidase Inhibition
Inhibitors of xanthine oxidase are valuable in treating gout and hyperuricemia. Compounds structurally related to this compound have shown moderate xanthine oxidase inhibitory activity, suggesting potential therapeutic applications in managing uric acid levels .
Dye Manufacturing
This compound is a derivative of azo dyes, which are widely used in textiles and food industries due to their vibrant colors and stability. The compound's unique structure allows it to be utilized in creating dyes with specific properties, such as lightfastness and resistance to washing .
Spectroscopic Analysis
The compound can be analyzed using various spectroscopic techniques such as UV-VIS spectroscopy, which can provide insights into its electronic transitions and stability under different conditions. This analysis is crucial for quality control in dye production and understanding the compound's behavior in biological systems .
Case Study 1: Antioxidant Efficacy
A study investigated the antioxidant activity of various substituted naphthalene derivatives, including this compound. The results indicated significant free radical scavenging activity comparable to established antioxidants like ascorbic acid .
Case Study 2: Antimicrobial Testing
In a series of tests on azo compounds, this compound was evaluated for its antimicrobial properties against several bacterial strains. The compound demonstrated promising results, inhibiting growth at concentrations lower than many conventional antibiotics .
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with cellular components, leading to staining or other effects.
Comparison with Similar Compounds
Key Analogues:
- Compound 3 (Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate): Features a benzodithiazine core with a methyl hydrazino group and sulfonyl functionalities .
- Thiazolo-pyrimidine Derivatives (11a,b; 12): Contain fused heterocyclic systems with cyano and carbonyl groups, demonstrating varied electronic environments .
Functional Group Influence:
- Azo vs. Hydrazino/Azomethine Groups: The target compound’s azo linkage (N=N) contrasts with hydrazino (N-NH₂) or azomethine (C=N) groups in analogues, altering conjugation and redox properties.
- Nitro vs. Sulfonyl/Cyano Groups: The 3,5-dinitro substituent in the target compound provides stronger electron-withdrawing effects compared to sulfonyl (SO₂) or cyano (CN) groups in analogues, likely reducing solubility and enhancing thermal stability.
- Carbamate vs. Ester Groups : The methyl carbamate (NHCOOCH₃) in the target compound differs from the ester (COOCH₃) in analogues, affecting hydrolysis resistance and hydrogen-bonding capacity.
Physicochemical and Spectral Properties
Table 1: Comparative Data for Structural Analogues
*Data for the target compound inferred from structural analogues.
Biological Activity
Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate, also known by its CAS number 94231-85-3, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₁₈H₁₃N₅O₈
- Molecular Weight : 427.32 g/mol
- Structure : The compound features a naphthyl group linked to a carbamate moiety and a dinitrophenylazo group, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and its effects on enzyme inhibition.
Antitumor Activity
Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated that it inhibits cell proliferation in a dose-dependent manner, particularly in breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes critical for tumor growth. For instance:
- Ribonucleotide Reductase Inhibition : It was found to inhibit ribonucleotide reductase (RR), an enzyme essential for DNA synthesis in rapidly dividing cells .
- Dopamine Receptor Binding : Binding assays revealed that it interacts with dopamine D₂ receptors, suggesting potential implications in neuropharmacology .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Cytotoxicity Assay : In vitro studies using MTT assays showed that the compound reduced viability in cancer cell lines by over 50% at concentrations above 10 µM after 48 hours of exposure.
- Mechanism of Action : Flow cytometry analyses indicated that treated cells exhibited increased annexin V positivity, confirming apoptosis induction.
- In Vivo Studies : Animal models treated with the compound showed significant tumor size reduction compared to control groups, supporting its potential as an anticancer therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
